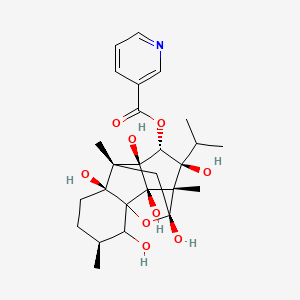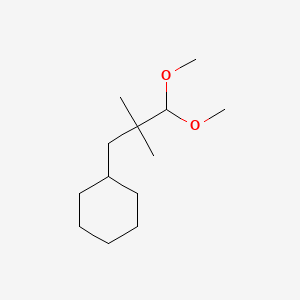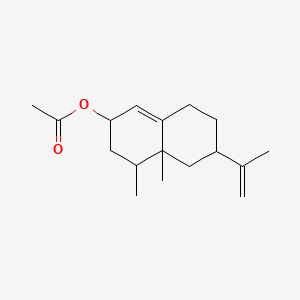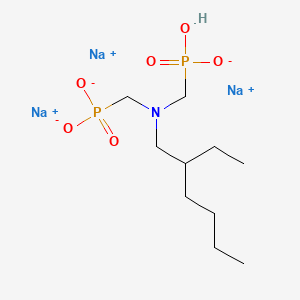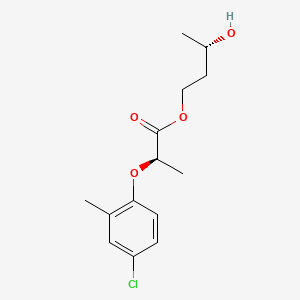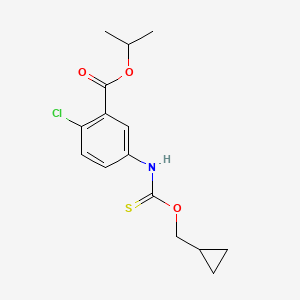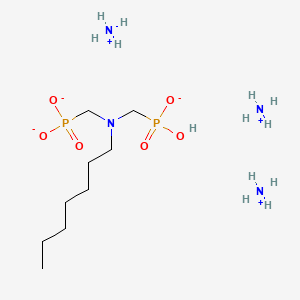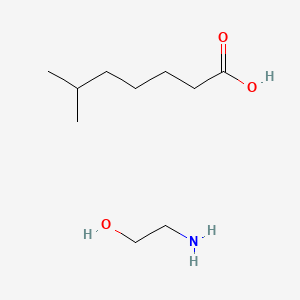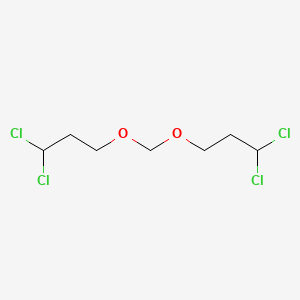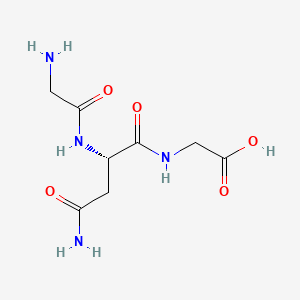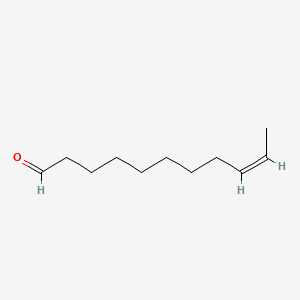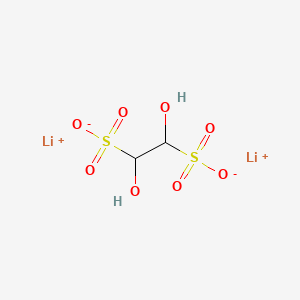
Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate is a chemical compound with the molecular formula C2H4Li2O8S2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilithium 1,2-dihydroxy-1,2-ethanedisulphonate typically involves the reaction of ethanedisulfonic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H4(SO3H)2+2LiOH→C2H4Li2O8S2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form ethanedisulfonic acid.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethanedisulfonic acid.
Substitution: Various substituted ethanedisulphonate derivatives.
Applications De Recherche Scientifique
Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dilithium 1,2-dihydroxy-1,2-ethanedisulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. This interaction can lead to various physiological effects, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium ethanedisulphonate
- Sodium ethanedisulphonate
- Potassium ethanedisulphonate
Uniqueness
Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate is unique due to its specific lithium content, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
85068-57-1 |
|---|---|
Formule moléculaire |
C2H4Li2O8S2 |
Poids moléculaire |
234.1 g/mol |
Nom IUPAC |
dilithium;1,2-dihydroxyethane-1,2-disulfonate |
InChI |
InChI=1S/C2H6O8S2.2Li/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 |
Clé InChI |
RDJJDSHRIBHBOW-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


